molecular formula C9H19BrO B138564 9-Bromo-1-nonanol CAS No. 55362-80-6

9-Bromo-1-nonanol

Cat. No.: B138564
CAS No.: 55362-80-6
M. Wt: 223.15 g/mol
InChI Key: USJDOLXCPFASNV-UHFFFAOYSA-N
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Description

9-Bromo-1-nonanol, also known as nonamethylene bromohydrin, is an organic compound with the molecular formula C9H19BrO. It is a brominated alcohol, characterized by a bromine atom attached to the ninth carbon of a nonanol chain. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

9-Bromo-1-nonanol is typically synthesized through the bromination of 1-nonanol. The process involves the use of brominating agents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions, usually at a temperature range of 0-25°C, to ensure the selective bromination at the desired position .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is monitored closely to prevent over-bromination and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

9-Bromo-1-nonanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of 1-nonanol derivatives.

    Oxidation: Formation of 9-bromononanoic acid.

    Reduction: Formation of nonane

Scientific Research Applications

9-Bromo-1-nonanol is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and as a reagent in organic reactions.

    Biology: In the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds and in drug development research.

    Industry: In the production of surfactants, lubricants, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 9-Bromo-1-nonanol involves its reactivity due to the presence of both the bromine atom and the hydroxyl group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the hydroxyl group can participate in oxidation and reduction reactions. These functional groups enable the compound to act as an intermediate in various chemical transformations, targeting specific molecular pathways depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-1-octanol
  • 7-Bromo-1-heptanol
  • 6-Bromo-1-hexanol
  • 10-Bromo-1-decanol
  • 11-Bromo-1-undecanol

Uniqueness

9-Bromo-1-nonanol is unique due to its specific chain length and the position of the bromine atom. This specific structure allows it to be used in targeted synthetic applications where other brominated alcohols may not be suitable. Its reactivity and versatility make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

9-bromononan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BrO/c10-8-6-4-2-1-3-5-7-9-11/h11H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USJDOLXCPFASNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069016
Record name 1-Nonanol, 9-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55362-80-6
Record name 9-Bromononanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55362-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Nonanol, 9-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055362806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Nonanol, 9-bromo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Nonanol, 9-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Nonanol, 9-bromo
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.234
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the microwave irradiation method for synthesizing 9-bromo-1-nonanol compared to traditional methods?

A1: While the article doesn't directly compare the microwave irradiation method to traditional methods, it highlights the advantages of their approach. The use of microwave irradiation allows for a faster reaction rate, potentially leading to shorter reaction times. Additionally, the method boasts high selectivity for the desired product, this compound, reaching 95.2% in the reported experiments. [] This high selectivity is desirable as it simplifies purification and potentially increases the overall yield of the desired product.

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